2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one is an organic compound characterized by a cyclopentanone core with a hydroxymethylidene group attached to a para-hydroxyphenyl moiety. This compound is notable for its potential applications in various fields such as medicinal chemistry and organic synthesis.
This compound can be synthesized through various chemical reactions, primarily involving the condensation of cyclopentanone with appropriate aldehydes or phenolic compounds. The synthesis methods often utilize commercially available reagents and solvents.
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one belongs to the class of organic compounds known as chalcones, which are characterized by the presence of a α,β-unsaturated carbonyl system. It is also classified under ketones due to the presence of the carbonyl group in the cyclopentanone structure.
The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one typically involves an aldol condensation reaction. The general procedure includes:
The reaction proceeds through the formation of an enolate ion from cyclopentanone, which then attacks the carbonyl carbon of para-hydroxybenzaldehyde, leading to the formation of the desired product after dehydration.
The molecular structure of 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one can be represented using various chemical notation systems:
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one primarily involves its reactivity due to the presence of both the carbonyl and hydroxyl functional groups. These groups facilitate nucleophilic attacks and electrophilic substitutions, making it a versatile intermediate in organic synthesis.
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one has several applications in scientific research:
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one represents a strategically designed mono-carbonyl analog of curcuminoids, featuring a simplified β-diketone-free scaffold that addresses the pharmacokinetic limitations of natural curcumin while retaining key pharmacophoric elements. This compound belongs to an emerging class of synthetic molecules where the cyclopentanone core serves as a conformationally constrained linker between aromatic systems, significantly improving metabolic stability over the natural curcumin scaffold [7] [9]. The molecular architecture incorporates two critical components: a hydrophobic cyclopentanone ring that provides structural rigidity and an electron-rich hydroxyphenyl moiety capable of both hydrogen bonding and π-stacking interactions with biological targets. With a molecular formula of C₁₂H₁₄O₂ and molecular weight of 190.238 g/mol [1], this compound exemplifies rational drug design through scaffold simplification. Its structural evolution reflects ongoing efforts to overcome the poor bioavailability and rapid metabolism associated with polyphenolic curcumin derivatives while maintaining their multifaceted pharmacological potential across neurological, oncological, and inflammatory conditions [4].
The structural optimization of curcumin has led to the development of 2-benzylidenecyclopentanone derivatives as privileged scaffolds in medicinal chemistry. These analogs strategically eliminate the metabolically labile β-diketone moiety present in natural curcumin while preserving the essential conjugated system required for target engagement. The target compound 2-[(4-hydroxyphenyl)methylidene]cyclopentan-1-one represents a prototypical mono-carbonyl analog where the cyclopentanone ring provides conformational restriction that enhances receptor binding specificity compared to the flexible heptanoid chain in natural curcumin [9]. This molecular simplification significantly improves metabolic stability while retaining the crucial pharmacophoric elements necessary for interacting with multiple biological targets implicated in various disease pathways [7].
Pharmacological evaluations of structurally modified analogs demonstrate remarkable therapeutic potential across diverse disease models. The methoxy-substituted derivative (E)-2-(4-methoxybenzylidene)cyclopentan-1-one (designated A2K10) has exhibited exceptional multi-targeting capabilities in neurological disorders. This analog demonstrated potent binding affinity against α7 nicotinic acetylcholine receptors (α7 nAChR) with a binding energy of -256.02 kcal/mol, positioning it as a promising candidate for modulating cholinergic pathways impaired in Alzheimer's disease . In vivo studies revealed that A2K10 significantly improved cognitive performance in murine models, reducing escape latency in Morris water maze trials by approximately 40% and increasing spontaneous alternation behavior in Y-maze tests to 75.5% ± 0.86% at optimal doses. Furthermore, this analog displayed broad-spectrum neurological activity, delaying seizure onset in pentylenetetrazole-induced epilepsy models (93.8 ± 5.30 seconds), reducing convulsion duration (77.8 ± 2.91 seconds), and improving motor function in haloperidol-induced Parkinsonism .
Table 1: Pharmacological Profile of Key Cyclopentanone Analogs
Compound Structural Features | Pharmacological Activity | Key Research Findings | Reference |
---|---|---|---|
(E)-2-(4-Methoxybenzylidene)cyclopentan-1-one | Anti-Alzheimer, Antiepileptic | Improved spatial memory (75.5% spontaneous alternation), delayed seizure onset (93.8 sec), α7 nAChR affinity (-256.02 kcal/mol) | |
2,5-bis[(4-hydroxyphenyl)methylene]cyclopentanone | Anti-inflammatory, Anticancer | 93.67% PGE2 inhibition, IC₅₀ = 8.73-12.55 μM against HeLa cells, G0/G1 cell cycle arrest | [4] |
2-[(4-chlorophenyl)methylidene]-5-[(4-methoxyphenyl)methylidene]cyclopentan-1-one | Anticancer lead | Structural diversity for oncology screening, MW: 324.81 g/mol, logP: 5.24 | [6] |
2,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one | Dual-action therapeutic | Curcumin-inspired analog with enhanced stability, C₂₁H₂₀O₅ | [5] |
Structural expansion to bis-benzylidene derivatives significantly enhances bioactivity through multivalent target interactions. The symmetrical derivative 2,5-bis[(4-hydroxyphenyl)methylene]cyclopentanone (CAS 27060-66-8) demonstrates remarkable anti-inflammatory and anticancer properties, achieving 93.67% inhibition of prostaglandin E2 (PGE2) production in inflammatory models [4]. In oncology research, this bis-benzylidene analog exhibited potent cytotoxicity against HeLa cervical cancer cells with IC₅₀ values ranging from 8.73 ± 0.06 μM to 12.55 ± 0.31 μM, inducing apoptosis through G0/G1 cell cycle arrest. Molecular investigations revealed that these diarylidenecyclopentanone derivatives (DACPs) modulate critical pathways including NF-κB signaling and cyclin-dependent kinase regulation, confirming their multi-targeting capabilities [4]. The strategic positioning of the hydroxyl group ortho- to the unsaturated ketone system enhances both electronic delocalization and hydrogen-bonding capacity, which correlates with improved target affinity and cellular penetration compared to non-hydroxylated analogs [5] [9].
Synthetic methodologies for these analogs have been optimized for efficiency and sustainability. Modern approaches employ solvent-free Claisen-Schmidt condensation reactions catalyzed by eco-friendly catalysts like MoCl₅ (5 mol%) under microwave irradiation, achieving excellent yields (>85%) within remarkably short reaction times (3-7 minutes) [4]. These advances facilitate the rapid exploration of structure-activity relationships around the cyclopentanone core, enabling systematic investigation of aromatic substitution patterns and their effects on pharmacological efficacy across neurological, inflammatory, and oncological models.
The 4-hydroxyphenyl substituent in 2-[(4-hydroxyphenyl)methylidene]cyclopentan-1-one serves as a critical pharmacophoric element that significantly influences both molecular interactions and pharmacokinetic properties. Positioned para- to the exocyclic double bond, the phenolic hydroxyl group enables directional hydrogen bonding with biological targets while facilitating electronic conjugation throughout the molecule's extended π-system. This hydroxyphenyl moiety acts as a versatile bioisostere for the natural curcumin's phenolic rings, retaining crucial antioxidant capacity while improving metabolic stability through elimination of the labile β-diketone moiety [7] [9]. The hydroxyl group's strategic placement and acidity (predicted pKa ~10.3) permit pH-dependent ionization that enhances water solubility at physiological pH, addressing a critical limitation of highly lipophilic curcumin analogs [5].
The stereoelectronic effects imparted by the hydroxyphenyl group profoundly influence receptor binding affinity. Crystallographic studies of benzylidenecyclopentanone derivatives reveal that the phenolic oxygen participates in stable hydrogen bonds with protein residues at binding interfaces, with bond distances measuring approximately 2.85-3.10 Å in simulated docking models [9]. This interaction pattern is particularly crucial for anchoring to the catalytic sites of enzymes like IKKβ (inhibitor of nuclear factor kappa-B kinase subunit beta), where the hydroxyl group forms bifurcated hydrogen bonds with key amino acid residues, enhancing binding specificity [4]. Additionally, the electron-donating character of the hydroxyl substituent (+R effect) increases electron density throughout the conjugated system, facilitating charge-transfer interactions with aromatic residues in receptor binding pockets that contribute substantially to binding energy [6] [9].
Table 2: Molecular Design Strategies Utilizing the Hydroxyphenyl Moiety
Design Strategy | Structural Implementation | Biological Advantage | Compound Examples |
---|---|---|---|
Hydrogen Bonding Optimization | Para-hydroxyphenyl orientation | Enhanced target anchoring and binding specificity | 2-[(4-hydroxyphenyl)methylidene]cyclopentan-1-one [1] [3] |
Electronic Modulation | Hydroxyl group para to exocyclic double bond | Extended conjugation for charge-transfer interactions | (2Z,5Z)-2,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one [5] |
Antioxidant Capacity Retention | Free phenolic hydroxyl group | Radical scavenging activity comparable to natural curcuminoids | 2,5-bis[(4-hydroxyphenyl)methylene]cyclopentanone [4] |
Solubility Enhancement | Ionizable phenolic proton | Improved aqueous solubility at physiological pH | 2-[(4-hydroxyphenyl)methyl]cyclohexan-1-one (CAS 22081-10-3) [10] |
Systematic structural modifications of the hydroxyphenyl group have revealed valuable structure-activity relationships. Methoxy substitution at the ortho-position, as seen in (2Z,5Z)-2,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one (C₂₁H₂₀O₅), enhances both lipophilicity and membrane permeability while preserving hydrogen-bonding capacity through the para-hydroxyl group [5]. This balanced modification increases blood-brain barrier penetration, making such analogs particularly valuable for neurodegenerative applications [5]. Halogen substitutions, exemplified by 2-[(4-chlorophenyl)methylidene]-5-[(4-methoxyphenyl)methylidene]cyclopentan-1-one (C₂₀H₁₇ClO₂), significantly alter electronic distribution and increase dipole moment (μ ≈ 5.24 Debye), thereby enhancing interactions with hydrophobic enzyme pockets through both halogen bonding and strengthened van der Waals contacts [6]. These strategic substitutions demonstrate how the hydroxyphenyl moiety serves as a versatile platform for optimizing drug-like properties while maintaining the core pharmacological activity.
The hydroxyphenyl group significantly contributes to the compound's antioxidant potential through radical stabilization mechanisms. Upon hydrogen atom transfer (HAT) to reactive oxygen species, the resulting phenoxyl radical achieves exceptional stability through resonance delocalization across the phenyl ring and into the adjacent exocyclic double bond. This conjugated system extends further to the cyclopentanone carbonyl, creating an extensive radical-stabilizing network that enhances antioxidant efficacy [4] [7]. This radical-scavenging capacity correlates with observed anti-inflammatory effects in biological models, where analogs featuring free phenolic hydroxyl groups demonstrate superior inhibition of inflammatory mediators like PGE2 compared to their methylated counterparts [4].
Molecular design strategies increasingly exploit the hydroxyphenyl moiety as a synthetic handle for prodrug development and targeted delivery. Patent literature describes protecting the phenolic hydroxyl as phosphate or amino acid esters that undergo enzymatic cleavage in specific tissues, thereby enhancing site-specific bioavailability [7]. Additionally, the hydroxyl group facilitates covalent conjugation to nanoparticle-based delivery systems through pH-sensitive linkers, addressing formulation challenges associated with highly crystalline benzylidenecyclopentanone derivatives. These advanced delivery approaches leverage the distinctive chemical functionality of the hydroxyphenyl group to overcome pharmacokinetic limitations while maximizing therapeutic index across various disease models [4] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1